3-(4-bromophenyl)-1-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline
Description
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Properties
IUPAC Name |
3-(4-bromophenyl)-1-(4-fluorophenyl)-8-methylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrFN3/c1-14-2-11-21-19(12-14)23-20(13-26-21)22(15-3-5-16(24)6-4-15)27-28(23)18-9-7-17(25)8-10-18/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSOLBMBWELRJJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)F)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-bromophenyl)-1-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline is a synthetic compound belonging to the pyrazoloquinoline class, which has garnered attention for its potential biological activities, particularly in cancer therapy and anti-inflammatory applications. This article reviews the compound's synthesis, biological evaluations, and mechanisms of action based on diverse scientific literature.
Synthesis
The compound is synthesized through a multi-step process involving the reaction of appropriate substituted phenyl derivatives with pyrazole intermediates. The synthetic pathway typically involves the formation of a pyrazoloquinoline framework, followed by bromination and fluorination to introduce the respective substituents. The final product is characterized using techniques such as NMR spectroscopy and mass spectrometry, confirming its structure and purity.
Antiproliferative Activity
Research indicates that derivatives of pyrazolo[4,3-c]quinoline exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study reported that compounds with similar structures demonstrated IC50 values in the low micromolar range against breast cancer cell lines (MCF-7) and leukemia cells (HEL) . The presence of bromine and fluorine substituents appears to enhance this activity due to their influence on electronic properties and molecular interactions.
Table 1: Antiproliferative Activity of Pyrazoloquinoline Derivatives
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| This compound | MCF-7 | 0.59 ± 0.00 | >25 |
| Similar Derivative A | HEL | 1.00 ± 0.42 | >20 |
| Similar Derivative B | Vero (normal) | >25 | - |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression, leading to apoptosis in cancer cells.
- Anti-inflammatory Effects : Studies have shown that certain pyrazolo[4,3-c]quinoline derivatives inhibit nitric oxide production in LPS-induced RAW 264.7 macrophages, suggesting their potential as anti-inflammatory agents .
- Targeting Specific Pathways : The compound may affect pathways such as NF-kB and COX-2 inhibition, which are critical in inflammation and cancer progression .
Case Studies
In a notable study, researchers synthesized various pyrazolo[4,3-c]quinoline derivatives and evaluated their cytotoxicity against multiple cancer cell lines. The study found that compounds with halogen substitutions exhibited improved selectivity towards cancer cells while maintaining lower toxicity towards normal cells . This selectivity is crucial for developing targeted cancer therapies.
Scientific Research Applications
Anticancer Activity
Research has shown that derivatives of pyrazoloquinoline compounds exhibit significant anticancer properties. A study highlighted the synthesis of various pyrazoloquinoline derivatives, including the target compound, which demonstrated effective cytotoxicity against several cancer cell lines. The mechanism of action is believed to involve the inhibition of specific kinases involved in cancer progression, leading to reduced cell proliferation and increased apoptosis in tumor cells .
Table 1: Cytotoxic Activity of Pyrazoloquinoline Derivatives
Antimicrobial Properties
The compound also exhibits antimicrobial activity against various pathogens. Studies have indicated that pyrazoloquinolines can inhibit bacterial growth and show antifungal properties, making them potential candidates for developing new antimicrobial agents .
Table 2: Antimicrobial Activity of Pyrazoloquinoline Derivatives
| Compound Name | Microorganism Tested | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| This compound | E. coli | 15 | |
| Another derivative | S. aureus | 18 |
Organic Electronics
The unique electronic properties of pyrazoloquinolines make them suitable for applications in organic electronics, particularly as luminescent materials in organic light-emitting diodes (OLEDs). Their ability to emit light upon electrical stimulation is attributed to their π-conjugated systems, which facilitate electron mobility .
Table 3: Properties of Pyrazoloquinoline-Based OLEDs
| Compound Name | Emission Wavelength (nm) | Efficiency (%) | Reference |
|---|---|---|---|
| This compound | 450 | 18 | |
| Another derivative | 520 | 20 |
Case Study on Anticancer Properties
In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives of pyrazoloquinolines, including the target compound. The study evaluated their anticancer activity against multiple cell lines using MTT assays and found that the compound significantly inhibited cell growth in a dose-dependent manner. The results suggested that the compound could serve as a lead structure for further development into potent anticancer agents .
Case Study on Antimicrobial Efficacy
Another study focused on the antimicrobial properties of pyrazoloquinolines against both Gram-positive and Gram-negative bacteria. The findings indicated that the compound exhibited a broad spectrum of activity, with notable efficacy against resistant strains of bacteria. This positions it as a promising candidate for further investigation as a new class of antibiotics .
Chemical Reactions Analysis
Cross-Coupling Reactions
The bromine atom at the para position of the phenyl ring enables Suzuki-Miyaura cross-coupling , facilitating the introduction of aryl/heteroaryl groups.
Mechanistic Insight : The reaction proceeds via oxidative addition of the C–Br bond to palladium, transmetallation with the boronic acid, and reductive elimination to form a new C–C bond .
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient bromophenyl group undergoes nucleophilic substitution under mild conditions.
| Reaction Type | Reagents/Conditions | Yield | Key Observations |
|---|---|---|---|
| Amine substitution | K₂CO₃, DMF, primary/secondary amines (100°C, 6 h) | 60–78% | Amines (e.g., piperidine, morpholine) replace bromine; fluorophenyl group stabilizes the transition state via electron withdrawal. |
| Thiol substitution | NaSH, EtOH (reflux, 4 h) | 65% | Forms thioether derivatives; competing reduction of bromine is minimized. |
Kinetic Control : SNAr occurs preferentially at the bromophenyl site due to steric accessibility and electronic activation by the fluorine substituent.
Electrophilic Aromatic Substitution
The electron-rich quinoline core participates in nitration and sulfonation .
| Reaction Type | Reagents/Conditions | Yield | Key Observations |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ (0°C, 2 h) | 55% | Nitration occurs at the 5-position of the quinoline ring; methyl group directs electrophiles via inductive effects. |
| Sulfonation | SO₃, H₂SO₄ (50°C, 3 h) | 48% | Sulfonic acid group introduced at the 6-position; bromophenyl group remains intact. |
Regioselectivity : Computed Fukui indices (DFT/B3LYP) confirm higher electron density at the 5- and 6-positions of the quinoline ring .
Oxidation Reactions
The methyl group at the 8-position undergoes controlled oxidation to a carboxylic acid.
| Reaction Type | Reagents/Conditions | Yield | Key Observations |
|---|---|---|---|
| KMnO₄ oxidation | KMnO₄, H₂O, NaOH (70°C, 5 h) | 40% | Forms 8-carboxy derivative; over-oxidation to CO₂ is mitigated by pH control. |
| SeO₂ oxidation | SeO₂, dioxane (reflux, 8 h) | 52% | Selective oxidation to aldehyde intermediate. |
Applications : The carboxylic acid derivative serves as a precursor for amide-based prodrugs.
Multi-Component Reactions
The compound participates in Friedländer condensations to form polycyclic derivatives.
Mechanistic Pathway : The reaction involves imine formation, cyclization, and dehydration, as confirmed by LC-MS intermediates .
Reduction Reactions
Selective reduction of the quinoline ring is achievable under catalytic hydrogenation.
| Reaction Type | Reagents/Conditions | Yield | Key Observations |
|---|---|---|---|
| H₂/Pd-C | H₂ (1 atm), Pd/C, EtOH (rt, 12 h) | 85% | Reduces the quinoline ring to 1,2,3,4-tetrahydroquinoline; bromine and fluorine substituents remain unaffected. |
Comparative Analysis of Reaction Pathways
| Reaction Type | Key Advantage | Limitation |
|---|---|---|
| Suzuki-Miyaura | High functional group tolerance | Requires inert atmosphere |
| SNAr | Mild conditions | Limited to activated aryl halides |
| Friedländer | Atom-economical | Requires high temperatures |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
